molecular formula C7H12O2 B3052984 2-Butenoic acid, 2,3-dimethyl-, methyl ester CAS No. 49714-66-1

2-Butenoic acid, 2,3-dimethyl-, methyl ester

Cat. No.: B3052984
CAS No.: 49714-66-1
M. Wt: 128.17 g/mol
InChI Key: SUXFTQHLBSWETF-UHFFFAOYSA-N
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Description

2-Butenoic acid, 2,3-dimethyl-, methyl ester is an organic compound with the molecular formula C₆H₁₀O₂. It is also known by other names such as methyl 2,3-dimethyl-2-butenoate. This compound is a type of ester, which is a common functional group in organic chemistry. Esters are typically characterized by their pleasant, often fruity odors and are widely used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butenoic acid, 2,3-dimethyl-, methyl ester can be synthesized through various methods. One common synthetic route involves the reaction of 2,3-dimethyl-2-butenoic acid with methanol in the presence of an acid catalyst. This esterification reaction typically requires heating under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation to obtain the desired ester in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 2,3-dimethyl-, methyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester under acidic or basic conditions.

Major Products Formed

    Oxidation: The major product is 2,3-dimethyl-2-butenoic acid.

    Reduction: The major product is 2,3-dimethyl-2-butanol.

    Substitution: The products depend on the nucleophile used; for example, reaction with an amine can form an amide.

Scientific Research Applications

2-Butenoic acid, 2,3-dimethyl-, methyl ester has various applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.

    Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential pharmacological properties and its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of flavors, fragrances, and as a precursor in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 2,3-dimethyl-, methyl ester involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to form the corresponding acid and alcohol. This hydrolysis can be catalyzed by esterases, enzymes that are widely present in biological systems. The resulting products can then participate in further metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Butenoic acid, 3-methyl-, methyl ester: Similar in structure but with a different substitution pattern.

    2-Butenoic acid, 2-methyl-, 3-methylbutyl ester: Another ester with a similar backbone but different substituents.

Uniqueness

2-Butenoic acid, 2,3-dimethyl-, methyl ester is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound in synthetic chemistry for creating specific molecular architectures.

Properties

IUPAC Name

methyl 2,3-dimethylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-5(2)6(3)7(8)9-4/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXFTQHLBSWETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70482495
Record name 2-Butenoic acid, 2,3-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49714-66-1
Record name Methyl 2,3-dimethyl-2-butenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49714-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenoic acid, 2,3-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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